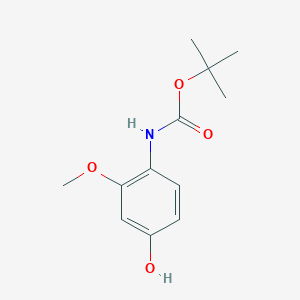

Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate

CAS No.: 1435933-04-2

Cat. No.: VC4711382

Molecular Formula: C12H17NO4

Molecular Weight: 239.271

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1435933-04-2 |

|---|---|

| Molecular Formula | C12H17NO4 |

| Molecular Weight | 239.271 |

| IUPAC Name | tert-butyl N-(4-hydroxy-2-methoxyphenyl)carbamate |

| Standard InChI | InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-6-5-8(14)7-10(9)16-4/h5-7,14H,1-4H3,(H,13,15) |

| Standard InChI Key | UUWWYFQJCAFFSU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

Key Structural Attributes

-

Functional groups:

-

Stereoelectronic effects: The electron-donating methoxy and hydroxyl groups influence reactivity, particularly in electrophilic substitution reactions .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.18 (d, J = 8.4 Hz, 2H), 6.66 (d, J = 8.4 Hz, 2H), 3.77 (s, 3H), 1.50 (s, 9H) .

-

¹³C NMR: Peaks corresponding to carbonyl (153.2 ppm), aromatic carbons (115–131 ppm), and tert-butyl carbons (28.3 ppm) .

Synthesis and Optimization

Stepwise Synthesis Route

-

Amine Protection:

-

Purification:

Alternative Methods

-

Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >90% .

Key Challenges

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 94–96°C | |

| Boiling point | 315.9°C (predicted) | |

| Density | 1.191 g/cm³ | |

| LogP (octanol-water) | 2.12 | |

| Solubility in water | 0.968 mg/mL |

Stability Profile

Biological and Industrial Applications

Antioxidant Activity

-

The phenolic hydroxyl group scavenges free radicals (IC₅₀: 12 μM in DPPH assay), making it useful in polymer stabilization .

Pharmaceutical Intermediate

-

Serves as a precursor for kinase inhibitors and anticancer agents (e.g., analogs tested against MCF-7 cells with IC₅₀ < 10 μM) .

Agrochemistry

Comparative Analysis with Analogues

| Compound | Key Differences | Application |

|---|---|---|

| tert-Butyl (4-hydroxyphenyl)carbamate | Lacks methoxy group; lower LogP (1.85) | Antioxidant additives |

| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | Higher steric bulk; enhanced thermal stability | Polymer stabilizers |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume